Cas no 23399-90-8 (Phenol,2,4,6-trichloro-, 1-acetate)

Phenol,2,4,6-trichloro-, 1-acetate structure
23399-90-8 structure
Product Name:Phenol,2,4,6-trichloro-, 1-acetate
CAS No:23399-90-8
MF:C8H5Cl3O2
MW:239.48309969902
CID:260085
PubChem ID:31894
Update Time:2025-04-19

Phenol,2,4,6-trichloro-, 1-acetate Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,4,6-trichloro-, 1-acetate
    • (2,4,6-trichlorophenyl) acetate
    • 2,4,6-Trichlorophenol acetate
    • 2,4,6-Trichlorophenyl acetate
    • 2.4.6-Trichlor-1-acetoxy-benzol
    • Phenol,2,4,6-trichloro-,acetate
    • NSC-21474
    • Phenol,2,4,6-trichloro-,1-acetate
    • RFOCPJZGJNKBOI-UHFFFAOYSA-N
    • 3-06-00-00726 (Beilstein Handbook Reference)
    • BRN 2370968
    • 23399-90-8
    • Phenol, 2,4,6-trichloro-, acetate
    • UNII-Z3Z7TF42K6
    • Q63399229
    • Phenol,4,6-trichloro-, acetate
    • Z3Z7TF42K6
    • 2,6-Trichlorophenol acetate
    • 2,4,6-Trichlorfenylester kyseliny octove [Czech]
    • 2,6-Trichlorophenyl acetate
    • 2,4,6-Trichlorophenyl-acetate
    • DTXSID90177952
    • SCHEMBL4645395
    • ACETIC ACID, (2,4,6-TRICHLOROPHENYL) ESTER
    • NSC21474
    • AI3-17539
    • NSC 21474
    • Phenol, 2,4,6-trichloro-, 1-acetate
    • 2,4,6-Trichlorophenol acetate 10 microg/mL in Isooctane
    • (2, 4, 6-trichlorophenyl) acetate
    • 2,4,6-Trichlorfenylester kyseliny octove
    • Inchi: 1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
    • InChI Key: RFOCPJZGJNKBOI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1OC(C)=O)Cl)Cl

Computed Properties

  • Exact Mass: 237.93600
  • Monoisotopic Mass: 237.935513
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.5422 (rough estimate)
  • Boiling Point: 341.55°C (rough estimate)
  • Flash Point: 129.5 °C
  • Refractive Index: 1.4521 (estimate)
  • PSA: 26.30000
  • LogP: 3.57210

Phenol,2,4,6-trichloro-, 1-acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

Phenol,2,4,6-trichloro-, 1-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AB23021-20mg
Phenol, 2,4,6-trichloro-, 1-acetate
23399-90-8
20mg
$250.00 2024-04-20

Phenol,2,4,6-trichloro-, 1-acetate Related Literature

  • 1. The kinetics and mechanisms of aromatic halogen substitution. Part XXXII. The directive power of the acetoxy-group
    Peter B. D. de la Mare,Neil S. Isaacs,Michael J. McGlone J. Chem. Soc. Perkin Trans. 2 1976 784
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